Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Cyanomethoxy Group: The cyanomethoxy group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent such as cyanomethyl bromide.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a suitable catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyanomethyl bromide, sodium cyanide (NaCN)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various cyanomethoxy derivatives
Scientific Research Applications
Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 5-(methoxymethoxy)-2-methyl-1-benzofuran-3-carboxylate
- Propan-2-yl 5-(ethoxymethoxy)-2-methyl-1-benzofuran-3-carboxylate
- Propan-2-yl 5-(cyanomethoxy)-2-ethyl-1-benzofuran-3-carboxylate
Uniqueness
Propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the cyanomethoxy group may enhance the compound’s biological activity, making it a valuable candidate for drug development.
Properties
IUPAC Name |
propan-2-yl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9(2)19-15(17)14-10(3)20-13-5-4-11(8-12(13)14)18-7-6-16/h4-5,8-9H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZAKCSLWSTUQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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